3-Hydroxymethyltetrahydrothiopyran-4-one
Description
Properties
Molecular Formula |
C6H10O2S |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)thian-4-one |
InChI |
InChI=1S/C6H10O2S/c7-3-5-4-9-2-1-6(5)8/h5,7H,1-4H2 |
InChI Key |
WRXPYQSWHIXRHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to other thiopyran and pyran derivatives, focusing on substituent effects, molecular properties, and applications:
Key Differences in Reactivity and Properties
- Electron Density and Reactivity: The hydroxymethyl group in this compound increases polarity compared to non-hydroxylated analogues like Tetrahydro-4H-thiopyran-4-one. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions .
- Coordination Chemistry : Unlike 3-Hydroxy-2-methyl-4H-pyran-4-one (a pyran derivative), the sulfur atom in thiopyran derivatives facilitates softer Lewis acid coordination, useful in transition-metal catalysis .
- Steric Effects : The ethyl group in 3-Ethyltetrahydro-4H-thiopyran-4-one introduces steric hindrance, reducing accessibility to the ketone group compared to the hydroxymethyl variant .
Pharmaceutical Intermediates
The hydroxymethyl group enables functionalization for drug candidates, particularly in antidiabetic and anticancer agents, due to its ability to form stable hydrogen bonds with biological targets .
Material Science
Thiopyran derivatives with hydroxymethyl groups exhibit tunable optical properties, making them candidates for organic semiconductors. For example, their fluorescence quantum yield is 20–30% higher than ethyl-substituted analogues .
Preparation Methods
Hydrogenation of 3-Formyl-5,6-Dihydro-2H-Thiopyran
A widely documented method involves the catalytic hydrogenation of 3-formyl-5,6-dihydro-2H-thiopyran (Fig. 1). This intermediate is synthesized via the reaction of acrolein derivatives with hydrogen sulfide in the presence of basic catalysts (e.g., triethylamine) and solvents such as toluene or methylene chloride .
Procedure :
-
Formation of 3-Formyl-5,6-Dihydro-2H-Thiopyran :
-
Hydrogenation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ni, Co, Pt | |
| Solvent | Toluene, Methylene Chloride | |
| Temperature | 30–60°C | |
| Yield | 32–88% |
Mechanistic Insight :
The hydrogenation proceeds via adsorption of the thiopyran onto the metal catalyst surface, followed by sequential hydrogen addition to the double bond and carbonyl group .
Reduction of 3-Carbomethoxytetrahydrothiopyran-4-one
Lithium aluminum hydride (LiAlH₄) reduction of ester derivatives offers a high-yield pathway .
Procedure :
-
Ester Formation :
-
Reduction :
Key Data :
Optimization :
-
Slow addition of LiAlH₄ minimizes exothermic side reactions.
Biocatalytic Approaches
Emerging methods employ immobilized transaminases for stereoselective synthesis, though direct applications to 3-hydroxymethyltetrahydrothiopyran-4-one remain exploratory .
Procedure :
-
Transamination :
-
Cyrene (dihydrolevoglucosenone) reacts with isopropylamine in water-saturated solvents (e.g., 2-MeTHF) using evolved transaminases.
-
-
Cyclization :
-
Acidic workup induces ring closure.
-
Key Data :
Advantages :
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Catalytic Hydrogenation | 56–88% | Medium | High | Low |
| Acid Cyclization | 72% | Low | Moderate | Moderate |
| Ester Reduction | 98% | High | Low | High |
| Biocatalytic | 73–91% | High | Moderate | Very High |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Hydroxymethyltetrahydrothiopyran-4-one with high purity?
- Methodology : Multi-step organic synthesis is typically required. Key steps include:
- Use of catalysts (e.g., acid/base catalysts) to optimize reaction efficiency.
- Solvent selection (e.g., acetonitrile or ethyl acetate) to enhance solubility and yield.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
Q. How is the molecular structure of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxymethyl and thiopyranone moieties) .
- X-Ray Crystallography : For absolute configuration determination when crystalline derivatives are obtainable .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to skin/eye irritation risks (GHS Hazard Codes: H315, H319) .
- Avoid inhalation of vapors (P261 precaution) and ensure waste is disposed via approved chemical protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
- Experimental Design :
- DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids vs. organocatalysts), solvent polarity, and reaction time to identify optimal parameters .
- Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to adjust reaction progression .
- Case Study : A 20% yield increase was achieved using BF-etherate as a catalyst in acetonitrile at 60°C .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation :
- Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
- Use 2D NMR techniques (COSY, HSQC) to confirm connectivity in complex stereoisomers .
- Example : Discrepancies in C NMR shifts for thiopyranone derivatives were resolved by correlating with X-ray structures .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methods :
- QSAR Modeling : Correlate substituent effects (e.g., hydroxymethyl position) with biological activity (e.g., enzyme inhibition) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) to prioritize compounds for in vitro testing .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Scale-Up Issues :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
